molecular formula C12H6N6O7 B11051867 5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine

5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine

Cat. No.: B11051867
M. Wt: 346.21 g/mol
InChI Key: AHAHPQRWDNPSAG-UHFFFAOYSA-N
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Description

N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-(3-NITROPHENYL)AMINE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives These compounds are known for their diverse applications in various fields such as chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-(3-NITROPHENYL)AMINE typically involves the nitration of a benzoxadiazole precursor followed by amination. The reaction conditions often require strong acids like sulfuric acid and nitric acid for nitration, and subsequent amination can be achieved using amine derivatives under controlled temperatures.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale nitration and amination processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amines or hydroxylamines, depending on the reagents and conditions used.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a fluorescent probe due to the benzoxadiazole core.

    Medicine: Investigated for its potential as a drug candidate or a diagnostic agent.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-(3-NITROPHENYL)AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The electron-withdrawing nitro groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-PHENYLAMINE
  • N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-(4-NITROPHENYL)AMINE

Uniqueness

N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-(3-NITROPHENYL)AM

Properties

Molecular Formula

C12H6N6O7

Molecular Weight

346.21 g/mol

IUPAC Name

5,7-dinitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C12H6N6O7/c19-16(20)7-3-1-2-6(4-7)13-10-8(17(21)22)5-9(18(23)24)11-12(10)15-25-14-11/h1-5,13H

InChI Key

AHAHPQRWDNPSAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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